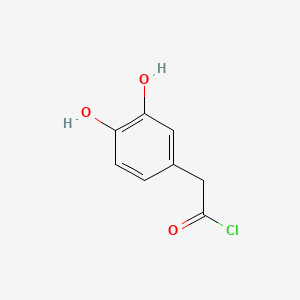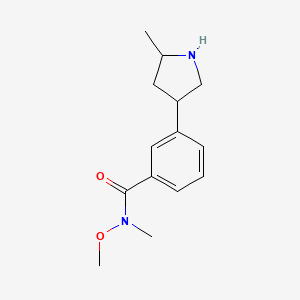
(E)-7-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to an isoquinoline ring, along with a hydroxy and carboximidamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxy group is added through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Carboximidamide Formation:
Industrial Production Methods
Industrial production of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboximidamide group can produce a primary amine.
科学研究应用
(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
7-Bromo-5-fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain reactions.
5-Fluoroisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoisoquinoline-1-carboximidamide: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
(E)-7-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both bromine and fluorine atoms, along with the hydroxy and carboximidamide functional groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H7BrFN3O |
|---|---|
分子量 |
284.08 g/mol |
IUPAC 名称 |
7-bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI 键 |
DVPVALDHIUNWKS-UHFFFAOYSA-N |
手性 SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)F)/C(=N\O)/N |
规范 SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)F)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)




![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)
